3-(3-Fluorophenethyl)benzoic acid
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Overview
Description
3-(3-Fluorophenethyl)benzoic acid is an organic compound with the molecular formula C15H13FO2. It is a derivative of benzoic acid, where a fluorophenethyl group is attached to the third carbon of the benzoic acid ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(3-Fluorophenethyl)benzoic acid involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. For this compound, the reaction would involve 3-fluorophenylboronic acid and 3-bromobenzoic acid under basic conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. These reactions are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenethyl)benzoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under elevated temperatures.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or benzaldehyde derivatives.
Substitution: Formation of substituted fluorophenethylbenzoic acids.
Scientific Research Applications
3-(3-Fluorophenethyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenethyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzoic acid: Similar structure but lacks the phenethyl group.
3-(4-Fluorophenethyl)benzoic acid: Similar structure with the fluorine atom on the fourth carbon of the phenethyl group.
3-(3-Chlorophenethyl)benzoic acid: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
3-(3-Fluorophenethyl)benzoic acid is unique due to the specific positioning of the fluorine atom and the phenethyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
3-[2-(3-fluorophenyl)ethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c16-14-6-2-4-12(10-14)8-7-11-3-1-5-13(9-11)15(17)18/h1-6,9-10H,7-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QINMNZYRWGMGSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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